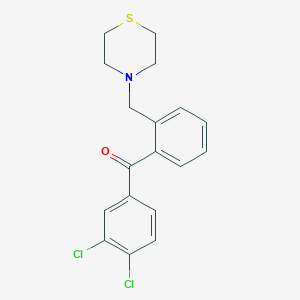

3,4-Dichloro-2'-thiomorpholinomethyl benzophenone

Description

Chemical Identity and Nomenclature

This compound is officially registered under the Chemical Abstracts Service number 898782-35-9, providing it with a unique identifier in the global chemical database. The compound's molecular formula is designated as C₁₈H₁₇Cl₂NOS, reflecting its complex composition that includes eighteen carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom. The molecular weight of this compound is precisely calculated at 366.31 grams per mole, positioning it within the medium molecular weight range for organic compounds.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with alternative naming including (3,4-Dichlorophenyl)(2-(thiomorpholinomethyl)phenyl)methanone and Methanone, (3,4-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]-. These various nomenclature systems reflect different approaches to describing the same molecular structure, emphasizing either the functional group arrangement or the substitution pattern. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(C1=CC=CC=C1CN2CCSCC2)C3=CC=C(Cl)C(Cl)=C3, providing a linear textual description of its three-dimensional molecular architecture.

The Environmental Protection Agency has assigned this compound the DSSTox Substance Identifier DTXSID10643841, further establishing its presence in regulatory chemical databases. This multi-layered identification system ensures accurate tracking and referencing of the compound across various scientific and regulatory contexts.

Historical Development and Discovery

The development of this compound represents a significant advancement in the field of functionalized benzophenone chemistry, building upon decades of research into benzophenone derivatives and their synthetic methodologies. Benzophenones as a chemical class have been recognized since the nineteenth century, with the parent compound benzophenone itself being one of the earliest synthetic aromatic ketones to be systematically studied. The progression from simple benzophenones to complex derivatives like this compound reflects the evolution of organic synthesis techniques and the increasing sophistication of molecular design strategies.

The introduction of thiomorpholine substituents into benzophenone frameworks represents a relatively recent development in synthetic organic chemistry, driven by the recognition that sulfur-containing heterocycles can impart unique chemical and biological properties to organic molecules. Research has demonstrated that thiomorpholine modifications can enhance solubility characteristics, alter reactivity patterns, and potentially influence biological activity compared to non-sulfur containing analogs. The specific positioning of the thiomorpholinomethyl group at the 2'-position of the benzophenone scaffold, combined with the strategic placement of chlorine atoms at the 3,4-positions, suggests a deliberate design approach aimed at optimizing specific molecular properties.

The synthetic accessibility of compounds like this compound has been facilitated by advances in halogenation techniques and the development of efficient methods for introducing thiomorpholine moieties into aromatic systems. These synthetic advances have made possible the systematic exploration of structure-activity relationships within the benzophenone family, leading to the identification of compounds with enhanced or novel properties compared to their simpler predecessors.

Position Within Benzophenone Derivatives

This compound occupies a distinctive position within the broader family of benzophenone derivatives, representing a convergence of halogenation and heterocyclic substitution strategies that define modern approaches to molecular modification. Benzophenones constitute a well-established class of organic compounds characterized by a ketone group attached to two phenyl rings, with the basic benzophenone structure serving as a versatile scaffold for numerous chemical modifications. The systematic classification places benzophenones within the kingdom of organic compounds, specifically in the super class of benzenoids, class of benzene and substituted derivatives, and the subclass of benzophenones.

Within this classification framework, this compound represents a highly specialized derivative that incorporates multiple functional modifications simultaneously. The presence of two chlorine substituents at the 3,4-positions introduces significant electronic effects that alter the compound's reactivity profile compared to unsubstituted benzophenones. These halogen substitutions provide sites for further chemical manipulation while also influencing the overall electronic distribution within the aromatic system.

The thiomorpholinomethyl substituent at the 2'-position adds another layer of complexity, introducing a sulfur-containing heterocycle that can participate in various chemical interactions and potentially serve as a coordination site for metal complexes or other molecular entities. This combination of halogenation and heterocyclic substitution places the compound within a select group of multi-functionalized benzophenones that demonstrate the sophisticated level of molecular architecture achievable through contemporary synthetic methods.

| Physical Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 534.9±50.0 °C | |

| Density | 1.320±0.06 g/cm³ | |

| Predicted pKa | 6.55±0.20 |

Comparative analysis with related compounds reveals the structural diversity possible within the thiomorpholinomethyl benzophenone series. For instance, 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone differs in the positioning of both the chlorine substituents and the thiomorpholinomethyl group, while maintaining the same molecular formula. Similarly, 3,4-Dimethyl-2'-thiomorpholinomethyl benzophenone replaces the chlorine atoms with methyl groups, demonstrating how substituent variations can be systematically explored within this structural framework. These structural relationships illustrate the versatility of the benzophenone scaffold for accommodating diverse functional group combinations while maintaining the core molecular architecture that defines this important class of organic compounds.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTNOVUDJXSWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643841 | |

| Record name | (3,4-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-35-9 | |

| Record name | Methanone, (3,4-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

| Component | Role | Source/Notes |

|---|---|---|

| 3,4-Dichlorobenzoyl chloride | Acylating agent | Prepared from 3,4-dichlorobenzoic acid via chlorination |

| Thiomorpholine | Nucleophilic amine source | Commercially available or synthesized |

| Chlorobenzene or substituted chlorobenzene | Aromatic substrate | Base aromatic ring for acylation |

| Aluminum chloride (AlCl3) | Lewis acid catalyst | Facilitates Friedel-Crafts acylation |

| Petroleum ether | Solvent | Non-polar solvent for reaction medium |

Synthetic Steps

-

- The aromatic substrate (chlorobenzene or a dichlorobenzene derivative) is reacted with 3,4-dichlorobenzoyl chloride in the presence of aluminum chloride catalyst.

- The reaction is carried out under anhydrous conditions, typically at low to moderate temperatures (0–50°C) to control regioselectivity and yield.

- Petroleum ether or similar non-polar solvents are used to dissolve reactants and maintain reaction homogeneity.

Introduction of Thiomorpholinomethyl Group:

- The benzophenone intermediate bearing the dichlorophenyl moiety is subjected to a nucleophilic substitution or Mannich-type reaction.

- Thiomorpholine is reacted with the benzophenone derivative, often in the presence of formaldehyde or a suitable methylating agent, to introduce the thiomorpholinomethyl substituent at the 2' position of the benzophenone.

- Reaction conditions involve mild heating and stirring, with solvents such as ethanol or acetonitrile facilitating the process.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure and purity.

Reaction Scheme Overview

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride, AlCl3, petroleum ether, 0–50°C | 3,4-Dichlorobenzophenone intermediate |

| 2 | Mannich-type Reaction / Nucleophilic Substitution | Thiomorpholine, formaldehyde or methylating agent, ethanol/acetonitrile, mild heat | This compound |

| 3 | Purification | Recrystallization, chromatography | Pure target compound |

Research Findings and Analysis

- The acylation step is critical for regioselectivity, ensuring the dichlorophenyl group is correctly positioned on the benzophenone core.

- The thiomorpholinomethyl group introduction enhances biological activity and solubility, making the compound valuable for pharmaceutical research.

- Studies indicate that the use of AlCl3 as a catalyst is optimal for high yields in the acylation step, while alternative Lewis acids may reduce efficiency.

- Solvent choice affects reaction rate and product purity; petroleum ether is preferred for acylation, while polar solvents facilitate the Mannich reaction.

- The compound's molecular weight is approximately 366.3 g/mol , consistent with the formula C18H17Cl2NOS.

Comparative Table of Preparation Parameters

| Parameter | Description | Optimal Conditions | Notes |

|---|---|---|---|

| Catalyst | Aluminum chloride (AlCl3) | 1.0 equivalent relative to acyl chloride | Ensures effective electrophilic substitution |

| Solvent (Acylation) | Petroleum ether | Anhydrous, inert atmosphere | Maintains reaction homogeneity |

| Temperature (Acylation) | 0–50°C | Controlled to avoid polyacylation | Higher temps may cause side reactions |

| Reagent for Thiomorpholinomethylation | Thiomorpholine + formaldehyde or methylating agent | Mild heating (40–60°C) in ethanol or acetonitrile | Mannich reaction conditions |

| Purification | Recrystallization or chromatography | Solvent dependent | Ensures high purity for research use |

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H17Cl2NOS

- Molecular Weight : 366.3 g/mol

- IUPAC Name : (2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

The compound features a benzophenone core with dichloro and thiomorpholine substitutions, which contribute to its unique chemical reactivity and biological properties.

Medicinal Chemistry

3,4-Dichloro-2'-thiomorpholinomethyl benzophenone is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM and 30 µM, respectively, with mechanisms involving caspase pathway activation and reactive oxygen species generation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in synthetic pathways .

Materials Science

The compound is also explored in materials science for developing new polymers and materials with specific properties. Its unique structural features allow it to be integrated into various formulations, potentially improving material performance .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several benzophenone derivatives, highlighting the effectiveness of this compound against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate zones of inhibition, confirming its potential as a lead candidate for new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In another investigation into the anticancer effects of this compound, treatment resulted in significant morphological changes in cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Western blot analysis revealed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

Key structural analogues include positional isomers and halogen-substituted variants (Table 1).

Table 1: Structural and Molecular Comparison

- Positional Isomerism: The shift from 3,4-dichloro (target compound) to 3,5-dichloro (e.g., 3,5-Dichloro-2'-(thiomethyl)benzophenone) alters steric and electronic properties. Chlorine’s electron-withdrawing effect at 3,4-positions may enhance stability in crosslinking reactions compared to 3,5-substituted isomers .

- Halogen Impact: Dichloro-substituted derivatives generally exhibit higher molecular weights and reduced solubility in polar solvents compared to mono-chloro analogues like 3-Chloro-3'-thiomorpholinomethyl benzophenone .

Thiomorpholinomethyl vs. Thiomethyl Substituents

- This contrasts with simpler thiomethyl (-SCH₃) groups, which are smaller and less polarizable .

- Reactivity: Thiomorpholinomethyl’s tertiary amine in the heterocycle may participate in acid-base interactions, influencing binding in biological systems or coordination in metal-catalyzed reactions .

Comparison with Piperazinomethyl and Piperidinomethyl Analogues

Compounds like 3,4-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898763-27-4) and 2,3-Dichloro-2'-piperidinomethyl benzophenone (CAS: 898773-65-4) highlight the role of nitrogen-containing substituents :

- Piperazinomethyl: The 4-methylpiperazine group introduces a basic nitrogen, enhancing water solubility at acidic pH. This contrasts with the neutral thiomorpholinomethyl group.

- Piperidinomethyl: The absence of sulfur and presence of a six-membered saturated ring reduce steric hindrance compared to thiomorpholinomethyl derivatives.

Photochemical Properties

Benzophenone derivatives are widely used as photo-initiators due to UV-induced radical generation. indicates that substituents like chlorine and thiomorpholinomethyl may shift absorption maxima compared to unsubstituted benzophenone (λ_max ~340 nm). For example:

- 3,4-Dichloro substitution : Electron-withdrawing Cl groups could lower the energy gap, enabling activation at longer wavelengths (>350 nm), enhancing compatibility with UV-A light sources .

- Thiomorpholinomethyl vs. Morpholinomethyl: Sulfur’s electron-donating effect might reduce radical generation efficiency compared to oxygen-containing morpholinomethyl derivatives, though experimental data are needed for confirmation.

Research Implications and Challenges

- Structural Misassignment: As noted in , misassignment of substituent positions in benzophenone analogues (e.g., selagibenzophenone B vs. selaphenin A) underscores the need for rigorous synthesis and NMR/X-ray validation when comparing properties .

- Application Gaps: While photochemical and structural data are inferred from related compounds, targeted studies on this compound’s reactivity, toxicity, and bioactivity are lacking.

Biological Activity

3,4-Dichloro-2'-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, which includes both dichlorobenzophenone and thiomorpholine moieties, imparts distinct chemical properties that are valuable in various scientific fields.

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzophenone with thiomorpholine in the presence of a base such as sodium hydroxide and a solvent like ethanol. The reaction is usually conducted under heat to facilitate product formation and is followed by purification through recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes involved in cell proliferation, potentially exhibiting anticancer properties. Additionally, its antimicrobial activity suggests it could interfere with bacterial cell functions, leading to cell death or growth inhibition.

Antimicrobial Activity

Research indicates that this compound displays antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The exact mechanism by which it exerts this activity is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate the specific molecular targets involved and to establish effective dosage regimens for potential therapeutic applications .

Study on Anticancer Activity

A recent study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with IC50 values suggesting potent activity against breast and colon cancer cells. The compound was shown to activate caspase pathways leading to apoptosis, thereby confirming its potential as an anticancer agent .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting its effectiveness in inhibiting bacterial growth. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Anticancer/Antimicrobial | 20 | 10-50 |

| Benzophenone derivatives | Varies | - | - |

| Thiomorpholine derivatives | Antimicrobial | - | - |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3,4-Dichloro-2'-thiomorpholinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling thiomorpholine derivatives with benzophenone precursors. A general procedure includes:

- Reacting a dichlorobenzoyl chloride with thiomorpholine in a polar aprotic solvent (e.g., 1,4-dioxane) under inert atmosphere .

- Isolation via ice/water precipitation and purification by recrystallization or column chromatography.

- Yield optimization requires controlled stoichiometry (equimolar ratios) and extended reaction times (e.g., overnight stirring) to ensure complete substitution at the thiomorpholine and benzophenone moieties .

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

- Methodological Answer :

- FTIR : Analyze ν(C=O) stretching frequencies (≈1,680–1,710 cm⁻¹) to assess hydrogen bonding interactions with solvents .

- NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., chloro groups at 3,4-positions and thiomorpholine methylene protons at δ 3.5–4.0 ppm) .

- GC-MS : Quantify purity and detect byproducts using derivatization protocols (e.g., silylation) for low-volatility compounds .

Q. What solvents are optimal for stabilizing this compound during reactivity studies?

- Methodological Answer : Halogenated solvents (e.g., dichloromethane) enhance solubility and minimize decomposition due to rapid halogen/hydrogen bond exchange, which stabilizes the carbonyl group . Polar aprotic solvents like acetonitrile are suitable for kinetic studies, as they reduce unwanted side reactions .

Advanced Research Questions

Q. How do solvatochromic effects influence the optical properties of this benzophenone derivative?

- Methodological Answer : Solvent polarity alters ν(C=O) vibrational frequencies. For example:

- In alcohols, hydrogen bonding splits the ν(C=O) band into two subpeaks (≈1,690 cm⁻¹ and 1,710 cm⁻¹), correlating with solvent interaction lifetimes (~7.7 ps) .

- Computational DFT models predict solvatochromic shifts; experimental validation requires comparing calculated vs. observed band centers (e.g., linear regression R² > 0.9) .

Q. How can kinetic discrepancies in reduction reactions involving this compound be resolved?

- Methodological Answer : Conflicting conversion rates (e.g., 62% vs. 97% yields) arise from variations in:

- Reagent stoichiometry : Excess triisobutylaluminum (0.904 mmol vs. 1.80 mmol benzophenone) accelerates reduction .

- Reaction time : Extended durations (397 hr vs. 60 hr) improve conversion but risk over-reduction byproducts. Use UV-Vis or GLC with internal standards (e.g., biphenyl) for real-time monitoring .

Q. What computational strategies model solvent interactions with the thiomorpholine moiety?

- Methodological Answer :

- DFT calculations : Simulate solvent–solute configurations (e.g., single water hydrogen-bonded to C=O) to predict vibrational shifts .

- Molecular dynamics : Track orientation-dependent interactions (e.g., thiomorpholine sulfur’s nucleophilicity in protic solvents) .

Data Contradiction Analysis

Q. Why do experimental and theoretical solvatochromic data sometimes diverge?

- Resolution Strategy : Discrepancies arise from oversimplified solvent models. To reconcile:

- Include explicit solvent molecules in DFT simulations (e.g., 1–2 water or acetonitrile molecules) .

- Compare correlation times (τc) from Kubo–Anderson function fits to experimental band shapes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.